3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one
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Overview
Description
D719 is a novel inhibitor of integrase nuclear translocation, showing significant inhibition on virus p24 antigen production.
Mechanism of Action
Target of Action
The primary target of Oprea1_747651 is the Mitogen- and Stress-Activated Kinase 1 (MSK1) . MSK1 is a protein kinase involved in signal transduction pathways that mediate cellular responses to external stimuli, including inflammation and stress .
Mode of Action
Oprea1_747651 acts as an ATP-competitive inhibitor of MSK1 . It binds to the ATP-binding site of MSK1, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of MSK1’s substrates, altering cellular signaling pathways .
Biochemical Pathways
The inhibition of MSK1 by Oprea1_747651 affects several biochemical pathways. MSK1 is involved in the activation of the CREB (cAMP response element-binding protein) pathway, which regulates gene expression in response to a variety of signals . By inhibiting MSK1, Oprea1_747651 can potentially downregulate the expression of certain genes, affecting cellular functions such as proliferation, differentiation, and survival .
Result of Action
The inhibition of MSK1 by Oprea1_747651 can lead to a decrease in the phosphorylation of CREB, potentially affecting gene expression . This could result in changes in cellular functions such as cell proliferation, differentiation, and survival . .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[[bis(2-hydroxyethyl)amino]methyl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-9-7-23(8-10-25)12-15-17(26)6-5-13-11-14(21(27)28-19(13)15)20-22-16-3-1-2-4-18(16)29-20/h1-6,11,24-26H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUPOZFSPRTBRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C(=C(C=C4)O)CN(CCO)CCO)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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